2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Physicochemical Property Drug Discovery Assay Compatibility

This 1,2,4-oxadiazole scaffold features an experimentally validated solubility of 13.4 µg/mL at pH 7.4, eliminating precipitation artifacts and ensuring accurate concentration-response curves. With 5 hydrogen-bond acceptors and a TPSA of 77.3 Ų—significantly higher than the 4-methyl analog (55.8 Ų)—this analog enriches diversity libraries targeting shallow protein pockets and interfacial sites. The 4-methoxyphenyl moiety serves as a critical pharmacophoric reference for sirtuin and class C GPCR SAR exploration. Choose this precisely characterized screening compound for reproducible, high-fidelity assay results.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
CAS No. 717875-83-7
Cat. No. B4594109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
CAS717875-83-7
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O3/c1-23-15-9-7-13(8-10-15)11-16(22)19-12-17-20-18(21-24-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)
InChIKeyLUDQIEMILHSMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.4 [ug/mL]

2-(4-Methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS 717875-83-7): Procurement-Relevant Compound Class and Physicochemical Baseline


2-(4-Methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (CAS 717875-83-7) is a synthetic, small-molecule 1,2,4-oxadiazole derivative [1]. This compound class is characterized by a five-membered heterocyclic core containing one oxygen and two nitrogen atoms, a scaffold widely explored in medicinal chemistry for its metabolic stability and capacity to engage diverse biological targets [2]. This specific analog features a 4-methoxyphenylacetyl group linked via an amide bridge to the oxadiazole's methylamine, distinguishing it from close structural analogs by a combination of hydrogen-bonding capacity and physicochemical properties relevant to library design and assay compatibility. No primary research articles, patents, or bioassay results were identified for this specific compound in publicly accessible databases, indicating its status as a screening library member rather than a fully profiled lead molecule [1].

Why In-Class Substitution Risks Invalidating Experimental Reproducibility for 2-(4-Methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide


Substituting this specific compound with a generic or closely related analog within the 1,2,4-oxadiazole class is not trivial. The presence and position of the 4-methoxy substituent on the phenylacetyl moiety dictate critical intermolecular interactions [1]. Changing this group, for instance to a 4-methyl group, alters the hydrogen-bond acceptor count (from 5 to 4) and the topological polar surface area (from 77.3 Ų to 55.8 Ų), fundamentally changing the compound's molecular recognition profile . Furthermore, the experimental solubility of 13.4 µg/mL at pH 7.4 does not correlate linearly with simpler lipophilicity predictions, meaning close analogs cannot be assumed to exhibit predictable solubility or behavior in biochemical assays [1]. These structural nuances necessitate precise compound identity for reproducible screening outcomes.

Quantitative Evidence Guide: Differentiating 2-(4-Methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide from Analogs for Scientific Procurement


Physicochemical Profile Differentiation: Hydrogen-Bond Acceptor Capacity vs. 4-Methyl Analog

The target compound presents a distinct physicochemical profile compared to its closest available analog, 2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (ChemDiv D101-0419). The methoxy substitution significantly alters the hydrogen-bond acceptor count (5 vs. 4) and topological polar surface area (77.3 Ų vs. 55.8 Ų) [1]. These modifications impact solubility and potential target engagement, key parameters for compound selection in high-throughput screening and fragment-based lead discovery, where maintaining specific pharmacophore features is critical [2].

Physicochemical Property Drug Discovery Assay Compatibility

Lipophilicity Divergence: The Disconnect Between Computed logP and Experimental Solubility

Despite a lower computed partition coefficient (XLogP3-AA of 2.5) indicating greater hydrophilicity, the experimental aqueous solubility of the target compound is 13.4 µg/mL (at pH 7.4) [1]. The 4-methyl analog shows a significantly higher computed logP of 3.59 and a predicted solubility approximately 6.6 times greater (approx. 88.5 µg/mL) . This non-intuitive solubility behavior underscores the risk of using in silico predictions alone for solubility estimation and highlights the critical importance of experimental data when selecting analogs for biological assays.

Physicochemical Property ADME Solubility

Structural Differentiation Against Analogs: Impact on Ligand Efficiency Metrics

The presence of the 4-methoxy group on the phenylacetyl moiety is a key structural differentiator from unsubstituted or alkyl-substituted analogs like 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. In the broader context of structure-activity relationships for oxadiazole-based inhibitors and receptor modulators, such substitutions are known to dramatically affect potency against targets like Sirtuin 2 or mGlu4 receptors [1][2]. This specific substitution pattern may therefore represent a privileged fragment for certain biological targets, making it a more desirable selection for focused library enrichment or hit confirmation compared to its non-oxygenated equivalents.

Medicinal Chemistry Lead Optimization Ligand Efficiency

Optimal Scientific Application Scenarios for 2-(4-Methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide Based on Its Differentiated Properties


Biochemical Assay Development Requiring Defined Solubility Parameters

This compound is best applied in enzymology or binding assays requiring precise, experimentally validated solubility characteristics. Its measured solubility of 13.4 µg/mL at physiological pH [1] allows for more accurate determination of compound concentration in the assay medium compared to analogs where only predicted solubility is available. This ensures the generation of high-fidelity concentration-response curves and reduces potential artifacts from compound precipitation.

Structure-Activity Relationship (SAR) Studies on Methoxy-Substituted Aromatics

The compound serves as a critical tool for SAR exploration within 1,2,4-oxadiazole series targeting enzymes like sirtuins or class C GPCRs, where a methoxyphenyl moiety is a known pharmacophoric element [2]. Its use as a reference point allows researchers to assess the specific contribution of the 4-methoxy group to target affinity and selectivity compared to 4-methyl or unsubstituted phenyl analogs.

Screening Library Design for Hydrogen-Bonding Pharmacophore Probes

Given its increased hydrogen-bond acceptor count (5 vs. 4) and larger TPSA (77.3 vs. 55.8 Ų) compared to the methyl analog [1], this compound is a strategic addition to diversity-oriented screening libraries. It is particularly suited for enriching library chemical space with compounds capable of forming additional hydrogen bonds, which is vital for targeting shallow protein pockets or interfacial binding sites.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.